molecular formula C17H14N2O2 B087312 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane CAS No. 139-25-3

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane

Cat. No.: B087312
CAS No.: 139-25-3
M. Wt: 278.3 g/mol
InChI Key: DTZHXCBUWSTOPO-UHFFFAOYSA-N
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Description

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84203. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
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InChI

InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DTZHXCBUWSTOPO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O
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Molecular Formula

C17H14N2O2
Record name 3,3'-DIMETHYL DIPHENYLMETHANE-4,4'-DIISOCYANATE
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DSSTOX Substance ID

DTXSID3044548
Record name 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate
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Molecular Weight

278.30 g/mol
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CAS No.

139-25-3
Record name 3,3'-DIMETHYL DIPHENYLMETHANE-4,4'-DIISOCYANATE
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Record name 3,3′-Dimethyldiphenylmethane 4,4′-diisocyanate
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Record name 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate
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Record name Benzene, 1,1'-methylenebis[4-isocyanato-3-methyl-
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Record name 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate
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Record name 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
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Record name 3,3'-DIMETHYLDIPHENYL METHANE-4,4'-DIISOCYANATE
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Biological Activity

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane (commonly referred to as MDI) is a chemical compound with significant applications in the production of polyurethanes and other materials. Its biological activity has garnered attention due to its potential health effects and interactions with biological systems. This article reviews the biological activity of MDI, highlighting its mechanisms of action, toxicity, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 139-25-3
  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 252.27 g/mol

Mechanisms of Biological Activity

MDI primarily exerts its biological effects through the formation of isocyanate groups, which can react with various nucleophiles in biological systems. These reactions lead to the formation of adducts with proteins and other macromolecules, potentially altering their functions.

  • Protein Modification : MDI can react with amino acids in proteins, particularly cysteine and lysine residues, leading to changes in protein structure and function. This modification can disrupt cellular processes and contribute to cytotoxicity.
  • Inflammatory Response : Exposure to MDI has been linked to the activation of inflammatory pathways. It can stimulate the release of pro-inflammatory cytokines and chemokines from immune cells, contributing to respiratory issues and allergic reactions.
  • Genotoxicity : Studies have indicated that MDI may induce genotoxic effects by causing DNA damage through reactive oxygen species (ROS) generation or direct interaction with DNA.

Toxicological Profile

The toxicological profile of MDI is critical for understanding its biological activity:

Toxicological EffectDescription
Acute Toxicity Inhalation or dermal exposure can lead to respiratory irritation, skin sensitization, and allergic reactions.
Chronic Toxicity Long-term exposure may result in asthma-like symptoms and other respiratory conditions.
Carcinogenicity The International Agency for Research on Cancer (IARC) classifies MDI as possibly carcinogenic to humans (Group 2B).

Case Studies

Several studies have investigated the biological effects of MDI:

  • Respiratory Effects : A study published in Environmental Health Perspectives highlighted that occupational exposure to MDI among workers in polyurethane manufacturing was associated with increased incidences of asthma and respiratory symptoms .
  • Skin Sensitization : Research indicated that MDI is a potent skin sensitizer. In a controlled study involving human volunteers, significant allergic reactions were observed upon dermal exposure .
  • Genotoxic Studies : In vitro studies demonstrated that MDI can induce DNA strand breaks in human lung cells, suggesting a potential mechanism for its carcinogenic effects .

Scientific Research Applications

Polyurethane Production

One of the primary applications of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is in the synthesis of polyurethane elastomers. These materials are known for their excellent mechanical properties, heat resistance, and hydrolysis resistance. The compound serves as a universal additive that improves both mechanical and chemical properties in urethane elastomers. Applications include:

  • Sealing Components : Such as oil seals and water seals.
  • Automotive Parts : Including bumper extensions and shock absorbers.
  • Industrial Uses : In belts, rolls, and casters.

The use of TODI in polyurethane formulations allows for longer pot life and easier handling compared to other diisocyanates like TDI (Toluene Diisocyanate) and MDI (Methylene Diphenyl Diisocyanate) .

Coatings and Adhesives

The compound is also utilized as a coating agent in various industries due to its ability to enhance adhesion properties. It has been employed in:

  • Protective Coatings : For machinery and equipment that require durable surfaces.
  • Adhesives for Foliar Applications : Research indicates that self-assembling particles loaded with eugenol can utilize TODI to improve adhesion efficiency on leaves .

Environmental Applications

Recent studies have highlighted the potential of using this compound in environmental cleanup efforts. Its modification with hydrophobic cellulose nanofibrils has shown promise in absorbing circulating oils, making it beneficial for oil spill remediation .

Polymer Chemistry

In polymer chemistry, TODI is used for developing high-performance polymers with specialized functionalities. Its reactivity allows it to participate in various polymerization reactions leading to unique material properties.

Biomedical Applications

The compound's biocompatibility has led to exploratory research into its use in medical devices and artificial organs. Its stability and mechanical properties make it a candidate for applications requiring durable materials that can withstand physiological conditions .

Case Study 1: Development of Self-Healing Polyurethanes

Research has demonstrated the synthesis of self-healing polyurethane actuators utilizing this compound. These actuators respond to environmental stimuli such as light and humidity, showcasing the compound's versatility in creating smart materials for advanced engineering applications .

Case Study 2: Enhanced Oil Absorption Materials

A study focused on modifying cellulose nanofibrils with diisocyanates including TODI showed improved performance in oil absorption capabilities. This application is particularly relevant for environmental cleanup technologies aimed at mitigating oil spills .

Preparation Methods

Synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane

The diamine precursor is synthesized via acid-catalyzed condensation of o-toluidine (2-methylaniline) with formaldehyde. Hydrochloric acid or sulfuric acid catalyzes the reaction at 40–60°C, producing a Schiff base intermediate that rearranges to the diamine. Excess formaldehyde ensures complete conversion, while neutralization with alkali yields the free diamine.

Key Reaction Conditions:

ParameterValue
Molar Ratio (o-toluidine:CH₂O)2:1
CatalystHCl (5–10 wt%)
Temperature40–60°C
Reaction Time4–6 hours

Phosgenation of the Diamine

The diamine is dissolved in an inert solvent (e.g., chlorobenzene) and reacted with phosgene (COCl₂) at elevated temperatures. The reaction proceeds in two stages:

  • Cold Phosgenation (0–40°C): Forms carbamoyl chloride intermediates.

  • Hot Phosgenation (100–200°C): Eliminates HCl to yield the diisocyanate.

Optimized Parameters:

ParameterCold PhaseHot Phase
Temperature0–40°C100–200°C
Phosgene Ratio2.5–3.0 eqExcess
SolventChlorobenzeneToluene

Side reactions, such as urea formation, are minimized by maintaining stoichiometric excess of phosgene and rapid HCl removal.

Non-Phosgene Alternative Routes

While phosgenation dominates industry, research explores safer alternatives:

Carbamate Thermal Decomposition

Diamine reacts with dimethyl carbonate (DMC) to form a dicarbamate, which thermally decomposes at 200–250°C to release the diisocyanate and methanol. Catalysts like zinc acetate improve yield:

RNH2+(CH3O)2CORNHCOOCH3ΔRNCO+CH3OH\text{RNH}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{RNHCOOCH}3 \xrightarrow{\Delta} \text{RNCO} + \text{CH}_3\text{OH}

This method avoids phosgene but faces challenges in scalability and energy costs.

Enzymatic Carbonylation

Preliminary studies use lipases to catalyze diamine reaction with carbon monoxide and oxygen, producing diisocyanate directly. However, low reaction rates and enzyme instability limit practicality.

Purification and Isolation

Crude diisocyanate contains residual solvents, HCl, and oligomers. Purification involves:

Vacuum Distillation

Distillation under reduced pressure (0.1–1 mmHg) separates the diisocyanate (b.p. 180–200°C) from high-boiling impurities.

Crystallization

Recrystallization from hexane/ethyl acetate mixtures removes colored byproducts, achieving >99% purity.

Typical Purity Profile:

ImpurityConcentration (ppm)
Hydrolyzable Chloride<50
Free Amine<10
Solvent Residues<100

Industrial Scale Production

Large-scale reactors (10,000–50,000 L) operate semi-batch mode for optimal temperature control. Continuous phosgenation processes are emerging, reducing phosgene inventory by 70%.

Comparative Metrics:

ParameterBatch ProcessContinuous Process
Phosgene Usage2.8 eq2.5 eq
Cycle Time24–48 hours8–12 hours
Yield85–90%88–92%

Analytical Characterization

Quality control employs:

  • FTIR: NCO stretch at 2270 cm⁻¹.

  • HPLC: Purity assessment using C18 columns and UV detection (254 nm).

  • Titration: Hydrolyzable chloride by potentiometry .

Q & A

Q. What are the critical physicochemical properties of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane relevant to experimental design?

The compound is a solid at room temperature with a melting point of 38°C and should be stored at 4°C to maintain stability. Its transportation classification (UN 2206, Class 6.1, Packing Group II) indicates moderate toxicity and reactivity, requiring controlled handling to avoid inhalation or dermal exposure . Key structural features include two isocyanate groups (-NCO) and methyl substituents on the aromatic rings, which influence its reactivity in polymerization and derivatization reactions .

Q. How can researchers safely handle this compound in laboratory settings?

Protective Action Criteria (PAC) for related diisocyanates (e.g., PAC-1: 0.45 mg/m³, PAC-2: 5 mg/m³, PAC-3: 55 mg/m³) suggest strict ventilation, PPE (gloves, goggles, respirators), and containment in fume hoods. Spill management requires inert absorbents and avoidance of water (to prevent urea formation). Regulatory guidelines from EPA and OSHA emphasize its classification as a hazardous chemical .

Q. What synthetic routes are documented for producing this compound?

The compound is synthesized via phosgenation of 4,4'-diamino-3,3'-dimethyldiphenylmethane. Alternative non-phosgene routes include catalytic carbonylation of nitro precursors or urea intermediates. Hydrogenation of aromatic diamines (e.g., 4,4'-diaminodiphenylmethane) under high-temperature H₂ yields structurally related cyclohexane derivatives, though methyl-substituted variants require tailored catalysts .

Advanced Research Questions

Q. What analytical methods are validated for quantifying trace impurities or degradation products?

High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) enables selective detection of aromatic amines (e.g., hydrolyzed diamines) at ppb levels. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for analyzing volatile byproducts in polymer matrices .

Q. How does steric hindrance from methyl groups affect reactivity in polyurethane synthesis?

The methyl substituents reduce the electrophilicity of the isocyanate groups, slowing reaction kinetics with polyols. This necessitates higher temperatures (80–120°C) or catalysts (e.g., dibutyltin dilaurate) to achieve optimal crosslinking. Comparative studies with unsubstituted diphenylmethane diisocyanate (MDI) show lower tensile strength but improved hydrolytic stability in the final polymer .

Q. What strategies resolve contradictions in reported thermal stability data?

Discrepancies arise from varying purity levels (e.g., residual solvents or monomers) and measurement techniques (TGA vs. DSC). A standardized protocol involves:

  • Purification via vacuum distillation or recrystallization.
  • Isothermal stability testing under inert atmospheres.
  • Quantifying urea/urethane content post-degradation using FTIR or NMR .

Methodological and Regulatory Considerations

Q. How can researchers ensure compliance with azo dye regulations when using this compound?

The European REACH regulation and GB/T 17592-2024 standard prohibit aromatic amines classified as carcinogens (e.g., 4,4'-diamino-3,3'-dimethyldiphenylmethane, a hydrolysis product). Analytical workflows must include:

  • Extraction of hydrolyzed amines from polymer samples (6M HCl, 70°C).
  • LC-MS/MS confirmation against certified reference materials (e.g., 97% purity standards) .

Q. What catalytic systems optimize the compound’s reactivity in epoxy-polyurethane hybrids?

Tertiary amines (e.g., Dabco) or organotin catalysts (e.g., T-12) are effective. For hybrid systems, silane coupling agents (e.g., KH-550) improve interfacial adhesion between inorganic fillers (e.g., graphene) and the polymer matrix. Reaction kinetics should be monitored via in-situ FTIR to track NCO consumption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane
Reactant of Route 2
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4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane

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